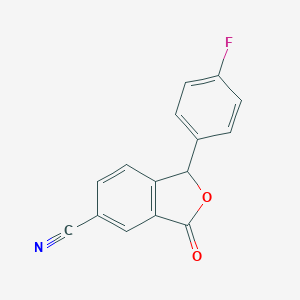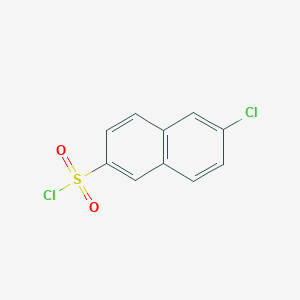![molecular formula C24H26O4 B025997 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- CAS No. 110675-04-2](/img/structure/B25997.png)
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Descripción general
Descripción
“1-Propanol, 2-amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-” is a compound with the CAS No. 154928-41-3. It has a molecular formula of C24H27NO4 and a molecular weight of 393.48 . It’s used as a reagent in the synthesis of modified oligonucleotides with covalently linked strands .
Synthesis Analysis
While specific synthesis methods for “1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-” were not found, “3-(4-Methoxyphenyl)-1-propanol” is known to participate in β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 .
Physical And Chemical Properties Analysis
“1-Propanol, 2-amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-” has a melting point of >129°C (dec.), a predicted boiling point of 592.6±50.0 °C, and a predicted density of 1.163±0.06 g/cm3 . It’s slightly soluble in DMSO and methanol .
Aplicaciones Científicas De Investigación
Metabolic Pathways
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-, and its derivatives, are involved in several novel metabolic pathways. For instance, in bacterial metabolism of bisphenol A, a compound similar to 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-, undergoes skeletal rearrangements, leading to different hydroxylated products, highlighting a complex pathway of environmental degradation and transformation (Spivack, Leib, & Lobos, 1994).
Chemical Synthesis and Reactions
In the field of organic synthesis, such compounds are involved in various reactions. A study by InoueMasashi, SugitaToshio, and IchikawaKatsuhiko (1978) examined the Friedel-Crafts reaction of anisole with epoxides, demonstrating the formation of products like 1,1-bis(methoxyphenyl)propanes, showcasing the compound's role in complex organic synthesis processes (InoueMasashi, SugitaToshio, & IchikawaKatsuhiko, 1978).
Environmental and Biological Implications
The presence and transformation of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-, and related compounds in the environment, particularly in water systems, has been a subject of study. For instance, Suzuki et al. (2004) monitored its metabolites in river waters, noting their xeno-estrogenic activity. This indicates potential environmental and biological impacts, especially concerning endocrine disruption (Suzuki et al., 2004).
Biodegradation
The biodegradation of bisphenol A, a compound structurally related to 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-, has been studied in detail. Lobos, Leib, and Su (1992) isolated a novel bacterium capable of degrading bisphenol A, transforming it into various metabolites, including compounds similar to 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-. This research is significant for understanding the environmental fate and potential bioremediation strategies for such compounds (Lobos, Leib, & Su, 1992).
Propiedades
IUPAC Name |
3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16,25H,6,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKDTKFKUWROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336470 | |
| Record name | 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- | |
CAS RN |
110675-04-2 | |
| Record name | 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)











